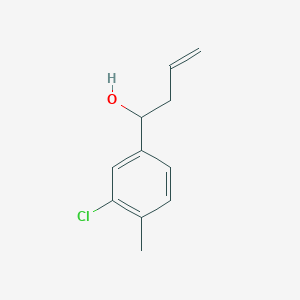

1-(3-CHLORO-4-METHYLPHENYL)BUT-3-EN-1-OL

Description

Contextualization of 1-(3-CHLORO-4-METHYLPHENYL)BUT-3-EN-1-OL within Modern Organic Chemistry Research

This compound is a specific molecule within the broader class of homoallylic alcohols. rsc.org These compounds are characterized by a hydroxyl group located on the carbon atom that is homoallylic (two carbons away) to a carbon-carbon double bond. The structure of this compound features a chiral center at the carbon bearing the hydroxyl group, which is attached to a substituted aromatic ring—specifically, a 3-chloro-4-methylphenyl group.

In modern organic chemistry, homoallylic alcohols are recognized as highly valuable synthetic building blocks. rsc.orgcdnsciencepub.com Their utility stems from the presence of multiple functional groups—the hydroxyl group and the alkene—which can be selectively manipulated to construct more complex molecular architectures. The specific substitutions on the aromatic ring (a chlorine atom and a methyl group) of this compound offer additional sites for chemical modification, potentially influencing the molecule's reactivity and properties. The synthesis of such molecules can be achieved through various methods, including the addition of organometallic reagents to aldehydes or through multicomponent reactions. rsc.orgorganic-chemistry.org

Academic Importance of Aryl-Substituted Allylic Alcohols in Chemical Science

Aryl-substituted allylic and homoallylic alcohols are of significant academic importance due to their role as versatile intermediates in organic synthesis. researchgate.net The aromatic ring and the allylic alcohol moiety are common structural motifs found in a wide array of natural products and molecules of medicinal interest. researchgate.netnih.gov Consequently, the development of synthetic methods to access these structures is a major focus of chemical research.

These alcohols serve as precursors for a variety of other functional groups and molecular frameworks. The hydroxyl group can be activated and substituted, and the double bond can participate in numerous reactions, including oxidations, reductions, and cycloadditions. nih.govlibretexts.org For instance, the allylic substitution of these alcohols is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org Furthermore, the development of catalytic, enantioselective methods to synthesize chiral allylic alcohols is crucial for accessing stereochemically defined products, which is often a requirement for biologically active compounds. organic-chemistry.orgnih.gov The investigation into C-H activation and functionalization to install allylic alcohol groups directly onto aromatic rings represents a frontier in synthetic chemistry, aiming for more atom-economical and efficient processes. researchgate.net

Research Objectives and Scope for In-Depth Investigation of this compound

Given the synthetic utility of its chemical class, a detailed investigation of this compound would be centered around several key research objectives. The primary scope would be to fully characterize its chemical behavior and explore its potential as a synthetic intermediate.

Key Research Objectives:

Development of Stereoselective Synthetic Routes: A major goal would be to establish efficient and highly stereoselective methods for the synthesis of both enantiomers of this compound. This could involve exploring asymmetric allylations of 3-chloro-4-methylbenzaldehyde (B1590390) using various chiral catalysts and allylating agents. organic-chemistry.org

Exploration of Reactivity: A thorough study of the compound's reactivity would be essential. This includes investigating the oxidation of the alcohol to the corresponding ketone, the epoxidation of the alkene, and its participation in allylic substitution reactions to introduce new functional groups. nih.govlibretexts.org

Application as a Synthetic Precursor: Research would focus on utilizing this compound as a key building block for the synthesis of more complex target molecules. Its structural features suggest it could be a precursor for novel heterocyclic compounds or analogues of known bioactive molecules where the 3-chloro-4-methylphenyl group might impart specific properties.

Mechanistic Studies: Investigating the mechanisms of the reactions in which this compound participates would provide fundamental insights applicable to the broader class of aryl-substituted homoallylic alcohols. This could involve computational and experimental studies to understand the role of the electronic effects of the chloro and methyl substituents on the reactivity of the molecule.

The table below provides physical and chemical property data for the target compound and structurally similar homoallylic alcohols, offering a comparative basis for its investigation.

| Property | This compound | 1-(4-Methylphenyl)-3-buten-1-ol | 1-(4-Methoxyphenyl)but-3-en-1-ol | 3-Chloro-1-phenyl-3-buten-1-ol |

| Molecular Formula | C₁₁H₁₃ClO nih.gov | C₁₁H₁₄O sigmaaldrich.com | C₁₁H₁₄O₂ nih.gov | C₁₀H₁₁ClO chemsynthesis.com |

| Molecular Weight | Not Available | 162.23 g/mol sigmaaldrich.com | 178.23 g/mol nih.gov | 182.649 g/mol chemsynthesis.com |

| CAS Number | Not Available | 24165-63-7 sigmaaldrich.com | 24165-60-4 nih.gov | Not Available |

| Boiling Point | Not Available | 253 °C sigmaaldrich.com | Not Available | Not Available |

| Density | Not Available | 0.983 g/mL at 25 °C sigmaaldrich.com | Not Available | Not Available |

| Refractive Index | Not Available | n20/D 1.5270 sigmaaldrich.com | Not Available | Not Available |

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-3-4-11(13)9-6-5-8(2)10(12)7-9/h3,5-7,11,13H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPHKPDNNAFKLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(CC=C)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Analysis and Chirality of 1 3 Chloro 4 Methylphenyl but 3 En 1 Ol

Elucidation of Stereoisomerism at the C1 Chirality Center

The structure of 1-(3-chloro-4-methylphenyl)but-3-en-1-ol features a single chiral center at the first carbon atom (C1) of the butene chain. This carbon is bonded to four different substituent groups:

A hydroxyl group (-OH)

A hydrogen atom (-H)

A 3-chloro-4-methylphenyl group

An allyl group (-CH2CH=CH2)

The presence of this asymmetric carbon center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-1-(3-chloro-4-methylphenyl)but-3-en-1-ol and (S)-1-(3-chloro-4-methylphenyl)but-3-en-1-ol.

| Property | Expected Observation for (R) and (S) Enantiomers |

|---|---|

| Optical Activity | The enantiomers will rotate plane-polarized light to an equal magnitude but in opposite directions. One will be dextrorotatory (+), and the other will be levorotatory (-). |

| Interaction with Chiral Environments | Enantiomers will exhibit different reactivity, binding affinity, or catalytic efficiency when interacting with other chiral molecules, such as enzymes or chiral catalysts. |

| Chromatographic Separation | The enantiomers can be separated using chiral chromatography, where they will have different retention times due to differential interaction with a chiral stationary phase. |

The synthesis of such chiral allylic alcohols can be achieved through stereoselective methods to yield a specific enantiomer, a critical process in fields where stereochemistry is paramount. nih.gov

Investigation of Geometric Isomerism Pertaining to the But-3-ene Moiety

Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from restricted rotation around a bond, most commonly a carbon-carbon double bond. nih.govchemsynthesis.com For geometric isomers to exist, each carbon atom of the double bond must be bonded to two different substituent groups. chiralen.comimperial.ac.uk

In the case of this compound, the double bond is located between the third and fourth carbon atoms of the butene chain (C3 and C4). The structure is represented as -CH=CH₂.

The C3 carbon is bonded to a hydrogen atom and the C2 carbon group.

The C4 carbon (the terminal carbon) is bonded to two hydrogen atoms.

Since the C4 carbon is attached to two identical groups (hydrogen atoms), the necessary condition for geometric isomerism is not met. bldpharm.com Therefore, the but-3-ene moiety in this molecule cannot exhibit E/Z or cis/trans isomerism.

Advanced Conformational Analysis and Theoretical Studies of Molecular Dynamics

Although specific computational studies or molecular dynamics simulations for this compound are not found in the surveyed literature, its conformational preferences can be predicted based on established principles. The stability of its various conformers is influenced by a balance of several factors:

Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. Staggered conformations, where the substituents are maximally separated, are energetically favored over eclipsed conformations. libretexts.org For instance, rotation around the C1-C2 bond would lead to staggered conformers being more stable.

Steric Strain: This is the repulsive interaction that occurs when bulky groups are forced into close proximity. utdallas.edu The large 3-chloro-4-methylphenyl group and the vinyl group will tend to orient themselves to minimize steric clash. The most stable conformers will position these bulky groups anti-periplanar to each other.

Allylic Strain (A1,3 Strain): This is a specific type of strain in allylic systems. It describes the steric interaction between a substituent on one end of a double bond (at C3) and a substituent on the other end of the single bond adjacent to the double bond (at C1). In this molecule, the interaction between the substituent at C1 (e.g., the aryl group or hydroxyl group) and the vinyl hydrogen at C3 influences the rotational preference around the C1-C2 bond. utdallas.edu

Intramolecular Hydrogen Bonding: A potential stabilizing interaction could occur between the hydroxyl group's hydrogen and the π-electron system of the C=C double bond. This would influence the preferred orientation of the -OH group relative to the rest of the molecule.

A full understanding of the molecule's dynamic behavior and the energy landscape of its conformers would require dedicated theoretical studies, such as those employing Density Functional Theory (DFT) or molecular dynamics simulations. Such studies would calculate the relative energies of different conformers, map the energy barriers to rotation, and identify the most probable three-dimensional structures of the molecule.

Advanced Synthetic Methodologies for 1 3 Chloro 4 Methylphenyl but 3 En 1 Ol and Analogues

Retrosynthetic Strategies for Aryl-Substituted Butenols

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. ias.ac.inamazonaws.comresearchgate.net This process involves imaginary bond cleavages, known as disconnections, which correspond to the reverse of known, reliable chemical reactions. ias.ac.inamazonaws.comlkouniv.ac.in For a molecule such as 1-(3-chloro-4-methylphenyl)but-3-en-1-ol, the analysis focuses on the key structural features: the C1-aryl bond and the allylic alcohol group. ic.ac.uk

The bond connecting the butenol (B1619263) chain to the substituted phenyl ring is a prime candidate for disconnection. This C-C bond disconnection strategy simplifies the molecule into two key fragments: an aromatic component and an aliphatic chain. A highly effective method for forming such bonds in the forward synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. organic-chemistry.org

This retrosynthetic step would yield two synthons: a nucleophilic 3-chloro-4-methylphenyl synthon and an electrophilic but-3-en-1-ol synthon. The corresponding real-world reagents would be 3-chloro-4-methylphenylboronic acid and an allyl alcohol derivative with a suitable leaving group at the C1 position. organic-chemistry.org Alternatively, a disconnection could propose an aryl halide and an allylboronate, which can be coupled efficiently. organic-chemistry.org This approach offers the advantage of broad functional group tolerance and is often performed under mild conditions. organic-chemistry.org

Target Molecule: this compound

Disconnection: C(aryl)-C1 bond

Synthons: (3-chloro-4-methylphenyl)⁻ + (but-3-en-1-ol)⁺

Synthetic Equivalents: 3-chloro-4-methylphenylboronic acid + 1-halobut-3-en-1-ol (or related electrophile)

A fundamental and widely used disconnection strategy for alcohols involves cleaving the C-C bond adjacent to the carbinol carbon. amazonaws.comyoutube.com For this compound, this is the C1-C2 bond. This disconnection is strategically sound because it corresponds to one of the most reliable bond-forming reactions in organic synthesis: the addition of an organometallic nucleophile to a carbonyl compound. ic.ac.uk

This approach simplifies the target molecule into 3-chloro-4-methylbenzaldehyde (B1590390) and an allyl anion synthon. The synthetic equivalent for the allyl anion is typically a Grignard reagent (allylmagnesium bromide) or an allyllithium species. youtube.comnih.gov This method is advantageous due to the ready availability of the starting aldehyde and the allylating agent. amazonaws.com

Target Molecule: this compound

Disconnection: C1-C2 bond

Synthons: (3-chloro-4-methylphenyl-CH-OH)⁺ + (CH₂=CH-CH₂)⁻

Synthetic Equivalents: 3-chloro-4-methylbenzaldehyde + Allylmagnesium bromide

Stereoselective Synthesis Approaches to this compound

The C1 carbon in this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The synthesis of enantiomerically pure compounds is of paramount importance, and enantioselective catalysis provides the most effective means to achieve this. rsc.org

A variety of methods have been developed for the catalytic asymmetric synthesis of enantioenriched allylic alcohols. nih.gov These routes are crucial for accessing single-enantiomer products, which are often required for biological applications. nih.gov Key strategies include the asymmetric reduction of prochiral enones and the asymmetric addition of organometallic reagents to aldehydes. nih.gov

For the target molecule, a primary route involves the asymmetric reduction of the corresponding α,β-unsaturated ketone, (E)-1-(3-chloro-4-methylphenyl)but-2-en-1-one. This transformation can be achieved with high enantioselectivity using chiral catalysts. Another powerful method is the catalytic asymmetric addition of a vinyl nucleophile to 3-chloro-4-methylbenzaldehyde. nih.gov

| Asymmetric Method | Precursor 1 | Precursor 2 | Catalyst/Reagent Type |

| Asymmetric Carbonyl Allylation | 3-chloro-4-methylbenzaldehyde | Allylboronate or Allylsilane | Chiral Lewis Acid or Brønsted Acid |

| Asymmetric Carbonyl Vinylation | 3-chloro-4-methylbenzaldehyde | Vinylzinc or Vinylborane | Chiral Amino Alcohol or Ligand |

| Asymmetric Ketone Reduction | 1-(3-chloro-4-methylphenyl)but-3-en-1-one | H₂ or other hydride source | Chiral Rhodium or Ruthenium complex |

| Dynamic Kinetic Resolution | Racemic this compound | Acylating Agent | Lipase or Chiral Transition Metal Catalyst |

Data synthesized from principles described in multiple sources. nih.govnih.gov

The creation of the C1 stereocenter with high enantiomeric purity is the central challenge in the asymmetric synthesis of this compound. The enantioselective addition of an allyl group to 3-chloro-4-methylbenzaldehyde is a direct and efficient method. This can be accomplished using chiral organocatalysts or transition metal complexes bearing chiral ligands, which control the facial selectivity of the nucleophilic attack on the aldehyde. nih.gov

Alternatively, the enantioselective reduction of a prochiral ketone precursor, 1-(3-chloro-4-methylphenyl)but-3-en-1-one, is a well-established strategy. nih.gov Catalytic systems, often employing ruthenium or rhodium complexes with chiral phosphine (B1218219) ligands, can deliver the desired (R)- or (S)-allylic alcohol with high enantioselectivity. nih.gov The choice of catalyst and reaction conditions determines the stereochemical outcome. The construction of silicon-stereogenic centers has also seen recent advances through organocatalysis, highlighting the power of this approach in creating chiral centers. rsc.org

Catalytic Methodologies in the Synthesis of Aryl-Substituted Allylic Alcohols

Catalysis is central to the modern synthesis of complex molecules, offering efficiency, selectivity, and atom economy. nih.gov For aryl-substituted allylic alcohols, transition metal catalysis plays a pivotal role in key bond-forming and stereocontrol steps. acs.org Metals such as palladium, copper, iridium, and ruthenium are frequently employed. rsc.orgacs.org

Palladium-catalyzed reactions are particularly versatile. For instance, the Suzuki-Miyaura coupling to form the C1-aryl bond is a benchmark reaction. organic-chemistry.org Furthermore, Pd-catalyzed asymmetric allylic substitution (AAS) reactions are a powerful tool for constructing chiral C-C and C-X bonds. rsc.orgacs.org These reactions often use chiral phosphoramidite (B1245037) or phosphine ligands to induce high enantioselectivity. acs.org

Copper-catalyzed asymmetric allylic substitution (AAS) has also emerged as a significant strategy, especially for reactions involving non-stabilized nucleophiles. rsc.org Iridium-catalyzed allylic substitutions provide another complementary approach, often with different regioselectivity compared to palladium. acs.org For example, iridium catalysts can be used in the direct allylation of aldehydes with allylic alcohols. acs.org

| Catalyst System | Reaction Type | Key Bond Formed | Ligand Type |

| Pd(0) / Chiral Phosphine | Asymmetric Allylic Alkylation | C-C | Trost Ligands, PHOX |

| Cu(I) / Chiral Ligand | Asymmetric Allylic Alkylation | C-C | Phosphoramidites |

| Ir(I) / Chiral Ligand | Asymmetric Allylic Etherification/Alkylation | C-O or C-C | Phosphoramidites |

| Ru(II) / Chiral Diamine | Asymmetric Transfer Hydrogenation | C-H (on C1) | TsDPEN |

| Rh(I) / Chiral Bisphosphine | Asymmetric Hydrogenation | C-H (on C1) | BINAP, DuPhos |

This table summarizes general catalytic systems applicable to the synthesis of chiral allylic alcohols based on information from various sources. rsc.orgacs.orgacs.org

Transition Metal-Catalyzed Coupling Reactions for Aryl Incorporation

The introduction of the 3-chloro-4-methylphenyl moiety onto the butenol backbone is a critical step that can be efficiently achieved through various transition metal-catalyzed cross-coupling reactions. These methods offer a direct and powerful way to form the key carbon-carbon bond between the aryl group and the alcohol precursor.

Modern synthetic approaches favor the direct activation of allylic alcohols using transition metal catalysts, which leads to the formation of electrophilic π-allyl metal intermediates. rsc.orgrsc.org This strategy is atom-economical and aligns with green chemistry principles. rsc.org For instance, nickel-catalyzed arylative substitution of homoallylic alcohols with arylboron nucleophiles has emerged as a facile method for creating allylic arenes. nih.gov These reactions often proceed through a tandem isomerization/allylic arylation mechanism under mild conditions. nih.gov

Palladium-catalyzed reactions, such as the Mizoroki-Heck reaction, are also employed. A one-pot approach combining asymmetric allylboration with a Mizoroki-Heck cyclization has been developed for the synthesis of related tertiary alcohols, demonstrating the power of sequential, catalyzed reactions. acs.org Another established method for aryl incorporation is the Friedel-Crafts acylation, which can be used to synthesize precursors like 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (B26177) from toluene. google.com

Cobalt-catalyzed three-component reactions involving C-H bond activation provide another route to complex homoallylic alcohols, demonstrating high diastereoselectivity. nih.gov These methods showcase the versatility of transition metals in constructing the specific aryl-substituted alcohol framework.

Table 1: Comparison of Selected Transition Metal-Catalyzed Coupling Reactions

| Coupling Reaction | Catalyst/Reagents | Key Features |

|---|---|---|

| Nickel-Catalyzed Arylative Substitution | Ni(cod)₂ / Xantphos, Arylboroxine | Activates unactivated homoallylic alcohols directly; mild conditions. nih.gov |

| Palladium-Catalyzed Mizoroki-Heck | Palladium catalyst, Chiral BINOL derivative | Allows for one-pot sequential reactions; high enantioselectivity. acs.org |

| Cobalt-Catalyzed C-H Activation | Co(III) catalyst, Dienes, Aldehydes | Forms multiple C-C bonds in one pot; high diastereoselectivity. nih.gov |

| Iridium-Catalyzed Coupling | Iridium complex, Primary alcohols, Alkynes | Utilizes alkynes as allylmetal equivalents for carbonyl allylation. organic-chemistry.org |

Chemo- and Regioselective Allylic Alcohol Formation

The formation of the allylic alcohol functional group requires precise control over chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of bond formation). The synthesis of this compound would typically involve the nucleophilic addition of an allyl group to the carbonyl carbon of 3-chloro-4-methylbenzaldehyde.

Controlling the regioselectivity of the allylation is crucial. For example, palladium-catalyzed hydrostannylation of allenes in aqueous media can generate allyltrichlorotin reagents in situ, which then react with aldehydes with high regio- and stereoselectivity. nih.gov Nickel-catalyzed arylboration and alkenylboration of aldehydes, using an N-heterocyclic carbene (NHC) ligand, has been shown to be highly chemoselective. chinesechemsoc.orgchinesechemsoc.org The use of a mild base is critical to achieving excellent chemoselectivity, preventing common side reactions like aldol (B89426) condensations or Tishchenko reactions. chinesechemsoc.orgchinesechemsoc.org

Dual catalysis systems, such as a photoredox system involving cobalt and chromium, can achieve the allylation of aldehydes with allenes, providing homoallylic alcohols with exceptional diastereoselective control. organic-chemistry.org This highlights the innovation in catalytic systems to direct the reaction towards the desired product isomer.

Asymmetric Catalysis for Enantiopure Production

Producing a single enantiomer of this compound is essential for many applications, particularly in pharmaceuticals. Asymmetric catalysis is the key to achieving this enantiopurity.

Chiral phosphoric acids have proven effective as organocatalysts in the enantioselective addition of allylboronates to aldehydes, yielding homoallylic alcohols with high enantiomeric excess (ee). organic-chemistry.org Similarly, chiral N-heterocyclic carbene (NHC) ligands, when complexed with nickel, can facilitate highly enantioselective arylations of aldehydes to produce chiral secondary alcohols with up to 97% ee. chinesechemsoc.org The steric bulk of the NHC ligand is a critical factor in achieving high levels of enantiocontrol. chinesechemsoc.orgchinesechemsoc.org

Another powerful strategy is the kinetic resolution of racemic mixtures. For instance, chiral phosphoric acid-catalyzed chemo- and stereoselective allylation of aldehydes can resolve racemic α-silyl-substituted allylboronic esters, providing enantioenriched homoallylic alcohols. researchgate.net One-pot methods combining a Brønsted acid-catalyzed allylboration using a chiral BINOL derivative with a subsequent palladium-catalyzed cyclization have been successful in generating tertiary alcohols in high enantiomeric ratios (up to 96:4 er). acs.org

Table 2: Examples of Asymmetric Catalytic Systems for Homoallylic Alcohol Synthesis

| Catalytic System | Catalyst Type | Key Outcome |

|---|---|---|

| Chiral Phosphoric Acid / Allylboronates | Organocatalyst | High enantiomeric excess and diastereomeric ratios in additions to aldehydes. organic-chemistry.org |

| Nickel / Chiral N-Heterocyclic Carbene (NHC) | Transition Metal / Ligand | High yields and enantioselectivities (up to 97% ee) for arylations of aldehydes. chinesechemsoc.org |

| Brønsted Acid / Chiral BINOL Derivative | Organocatalyst / Ligand | One-pot synthesis of tertiary alcohols with high enantiomeric ratios (up to 96:4 er). acs.org |

| Chiral Ruthenium(II) Complexes | Transition Metal Complex | Highly regio-, diastereo-, and enantioselective reaction of alkynes with primary alcohols. organic-chemistry.org |

Integration of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly integral to the design of synthetic routes for compounds like this compound, aiming to reduce environmental impact through improved efficiency and the use of safer materials. nih.gov

Maximizing Atom Economy and Efficiency in Chemical Transformations

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. jocpr.comwikipedia.org Reactions with high atom economy, such as addition reactions, are inherently less wasteful than substitution or elimination reactions, which generate stoichiometric byproducts. nih.govacs.org

The synthesis of this compound via the direct addition of an allyl organometallic reagent to 3-chloro-4-methylbenzaldehyde is an example of an atom-economical approach. In contrast, classical methods that might involve protecting groups or multi-step sequences often have lower atom economy. libretexts.org The goal is to design a synthesis where the majority of atoms from the starting materials are found in the final product, minimizing waste. jocpr.com Catalytic processes are fundamental to achieving high atom economy, as the catalyst is only required in small amounts and is not consumed in the reaction. acs.org

Development of Sustainable Reagents and Environmentally Benign Reaction Conditions

A key aspect of green chemistry is the development and use of sustainable reagents and reaction conditions that are less hazardous to human health and the environment. alfa-chemistry.com This includes the use of safer solvents, recyclable catalysts, and energy-efficient processes.

For the synthesis of homoallylic alcohols, significant progress has been made in developing greener methods. This includes performing allylations in aqueous media, which reduces the reliance on volatile and often toxic organic solvents. rsc.orgacs.org The use of solid-supported reagents, such as polymer-supported allyltin (B8295985) reagents, facilitates easy separation and recycling of the reagent, reducing waste and contamination of the product. nih.gov

The development of catalysts that can operate under mild, solvent-free, or microwave-assisted conditions further contributes to the greenness of the synthesis. nih.gov For instance, nanocatalysts have been used for the efficient oxidation of alcohols under solvent-free microwave irradiation, demonstrating high activity and reusability. nih.gov Micellar catalysis, where reactions are run in water using specially designed surfactants, allows for transition metal-catalyzed reactions to be performed at room temperature with parts-per-million levels of the metal catalyst, drastically reducing waste and energy use. ucsb.edu

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Volatile Organic Solvents (e.g., Toluene, THF) | Water, Ionic Liquids, or Solvent-Free Conditions alfa-chemistry.comrsc.org |

| Reagents | Stoichiometric organometallic reagents | Catalytic amounts of reagents; recyclable solid-supported reagents. nih.gov |

| Atom Economy | Often lower due to multi-step processes and use of protecting groups | Higher, favoring addition and cycloaddition reactions. nih.govacs.org |

| Energy | Often requires heating for extended periods | Microwave-assisted synthesis; reactions at ambient temperature. nih.govucsb.edu |

| Byproducts | Significant generation of waste byproducts | Minimized waste generation. wikipedia.org |

Reactivity and Mechanistic Investigations of 1 3 Chloro 4 Methylphenyl but 3 En 1 Ol

Intrinsic Reactivity of the Allylic Alcohol Functional Group

The reactivity of 1-(3-chloro-4-methylphenyl)but-3-en-1-ol is largely dictated by the allylic alcohol functional group. This arrangement, where a hydroxyl group is attached to a carbon atom adjacent to a carbon-carbon double bond, gives rise to unique and versatile chemical behaviors.

Studies on Isomerization Reactions

Allylic alcohols are known to isomerize into their corresponding carbonyl compounds under various catalytic conditions. rsc.org This transformation essentially involves the migration of the double bond and tautomerization of the resulting enol to the more stable keto form. For this compound, this would lead to the formation of 1-(3-chloro-4-methylphenyl)butan-1-one.

The isomerization can be achieved through several catalytic methods, including the use of transition metal complexes, acids, bases, or electrocatalysis. researchgate.netmdpi.comuni-rostock.de Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are highly effective. mdpi.comuni-rostock.de The mechanism often proceeds through the formation of a metal-hydride species after coordination of the metal to the double bond of the allylic alcohol. A subsequent 1,3-hydride shift leads to the formation of an enol or a metal enolate, which then tautomerizes to the final ketone product. researcher.life Base-catalyzed methods have also been developed, providing an alternative pathway for this transformation. researchgate.net Electrocatalytic methods represent a modern, environmentally friendly approach, avoiding the need for chemical oxidants or metal catalysts and often proceeding via a radical process. mdpi.com

Table 1: Potential Catalytic Systems for Isomerization of this compound

| Catalyst Type | Example Catalyst/System | Predicted Product | Mechanistic Feature |

|---|---|---|---|

| Transition Metal | Ruthenium complexes, e.g., Grubbs reagent nih.gov | 1-(3-chloro-4-methylphenyl)butan-1-one | Coordination and rearrangement nih.gov |

| Transition Metal | Iron Pincer Complexes uni-rostock.de | 1-(3-chloro-4-methylphenyl)butan-1-one | Additive-free isomerization uni-rostock.de |

| Base-Catalyzed | Potassium t-butoxide (t-BuOK) researcher.life | 1-(3-chloro-4-methylphenyl)butan-1-one | Intramolecular 1,3-hydrogen shift researcher.life |

Exploration of Substitution Reaction Pathways

The hydroxyl group of an alcohol is typically a poor leaving group. However, in allylic alcohols, nucleophilic substitution is a common reaction, particularly under acidic conditions. libretexts.org The reaction is facilitated by the protonation of the hydroxyl group to form a good leaving group, water. libretexts.orgresearchgate.net

For a secondary, benzylic, and allylic alcohol like this compound, the substitution reaction is expected to proceed via an S_N_1-type mechanism. thieme-connect.comthieme-connect.com The departure of the water molecule generates a carbocation that is exceptionally stable due to resonance delocalization of the positive charge across the allylic system and into the phenyl ring. youtube.com This stabilized carbocation can then be attacked by a wide range of nucleophiles.

The general mechanism involves:

Protonation: An acid catalyst (Brønsted or Lewis) protonates the hydroxyl group. thieme-connect.com

Carbocation Formation: The protonated alcohol loses a molecule of water to form a resonance-stabilized secondary allylic/benzylic carbocation.

Nucleophilic Attack: A nucleophile attacks the carbocation at either of the two electrophilic carbon centers of the allylic system.

This pathway allows for the synthesis of a variety of allylic compounds from the parent alcohol, generating only water as a byproduct, which is environmentally advantageous. thieme-connect.com

Analysis of Hydrogenation and Other Reduction Pathways

The carbon-carbon double bond in this compound is susceptible to hydrogenation. Selective reduction of the C=C bond while preserving the alcohol functionality can be achieved using specific catalytic systems. A highly efficient method involves a tandem process of isomerization followed by transfer hydrogenation, often catalyzed by ruthenium complexes. researchgate.netrsc.orgrsc.org

In this tandem process, the allylic alcohol first isomerizes to the corresponding ketone, 1-(3-chloro-4-methylphenyl)butan-1-one, as described in section 4.1.1. Subsequently, the same catalyst promotes the transfer hydrogenation of the ketone's carbonyl group to a hydroxyl group, using a hydrogen donor like isopropanol. acs.org The final product of this one-pot reaction is the saturated alcohol, 1-(3-chloro-4-methylphenyl)butan-1-ol. This process is an appealing alternative to direct C=C hydrogenation of allylic alcohols. rsc.org

Another potential reduction pathway is the deoxygenation of the allylic alcohol, which would remove the hydroxyl group entirely to form an alkene. nih.gov

Table 2: Predicted Products from Reduction of this compound

| Reaction Type | Reagents/Catalyst | Key Intermediate | Final Product |

|---|---|---|---|

| Isomerization/Transfer Hydrogenation | [{RuCl(μ-Cl)(η⁶-C₆Me₆)}₂], Cs₂CO₃, i-PrOH rsc.org | 1-(3-chloro-4-methylphenyl)butan-1-one | 1-(3-chloro-4-methylphenyl)butan-1-ol |

| Selective C=C Hydrogenation | H₂, Pd/C (under controlled conditions) | Not applicable | 1-(3-chloro-4-methylphenyl)butan-1-ol |

Influence of the Substituted Phenyl Moiety on Reaction Pathways

The 3-chloro-4-methylphenyl group has a profound impact on the reactivity of the molecule, influencing reaction rates and pathways through both electronic and steric effects.

Electronic Effects of Chlorine and Methyl Substituents on Reactivity

The stability of the carbocation intermediate formed during S_N_1-type reactions is crucial to the reaction rate. The substituents on the phenyl ring directly modulate this stability.

Methyl Group (-CH₃): Located at the para-position relative to the butenol (B1619263) side chain, the methyl group is electron-donating through induction and hyperconjugation. This effect helps to delocalize and stabilize the positive charge of the benzylic/allylic carbocation, thereby increasing the rate of S_N_1 reactions compared to an unsubstituted phenyl ring.

Chlorine Atom (-Cl): Positioned meta to the side chain, the chlorine atom is strongly electron-withdrawing via its inductive effect, which tends to destabilize an adjacent carbocation. While it has an electron-donating resonance effect, this is generally weaker than its inductive pull and is minimized from the meta position. Therefore, the primary influence of the chlorine atom is to withdraw electron density from the ring, making the carbocation less stable than it would be without the chlorine.

Assessment of Steric Hindrance Considerations in Reactions

Steric hindrance refers to the spatial arrangement of atoms and groups that can impede a chemical reaction. youtube.com In this compound, the chlorine atom is in an ortho position relative to the butenol side chain. This proximity can create steric bulk around the benzylic carbon, which is the primary reaction center.

This steric crowding can have several consequences:

It may hinder the approach of large or bulky nucleophiles in substitution reactions.

It could influence the coordination of a bulky transition metal catalyst, potentially slowing down isomerization or hydrogenation reactions.

It makes an S_N_2-type reaction, which requires a backside attack by the nucleophile, highly improbable at the secondary benzylic carbon, further favoring the S_N_1 pathway. youtube.com

The degree of this hindrance would affect reaction rates and may, in some cases, influence the regioselectivity or stereoselectivity of a reaction if multiple pathways are possible.

Elucidation of Reaction Mechanisms

The reactivity of this compound is primarily dictated by its two main functional groups: the secondary alcohol and the terminal alkene. The presence of a chloro- and methyl-substituted phenyl ring also influences its reactivity, particularly in catalyzed reactions. General reaction mechanisms applicable to this compound include oxidation, acid-catalyzed substitutions, and metal-catalyzed cross-coupling reactions.

Oxidation of substituted homoallylic alcohols can lead to different products depending on the oxidizing agent used. mdpi.com With reagents like pyridinium (B92312) chlorochromate (PCC), the secondary alcohol is typically oxidized to the corresponding ketone, 1-(3-chloro-4-methylphenyl)but-3-en-1-one. mdpi.comnih.gov The mechanism for PCC oxidation involves the initial formation of a chromate (B82759) ester, followed by an elimination reaction to form the carbon-oxygen double bond. organicchemistrytutor.comchemistrysteps.com

Acid-catalyzed reactions of secondary alcohols, including homoallylic ones, often proceed through an SN1-type mechanism. libretexts.orglibretexts.org This involves protonation of the hydroxyl group to form a good leaving group (water), which then departs to form a carbocation intermediate. This carbocation is then susceptible to nucleophilic attack. libretexts.orglibretexts.org

Nickel-catalyzed cross-coupling reactions represent a modern approach to forming new carbon-carbon bonds. For homoallylic alcohols, these reactions can proceed via a tandem isomerization/allylic arylation mechanism, where the homoallylic alcohol is first isomerized to an allylic alcohol intermediate before coupling with an arylboron nucleophile. nih.gov

Characterization of Transition States

The transition states in the reactions of this compound are key to understanding the reaction pathways and stereochemical outcomes. While specific experimental data for this compound is scarce, transition state characteristics can be inferred from analogous systems.

In acid-catalyzed allyl-transfer reactions of similar homoallylic alcohols, a six-membered cyclic transition state has been proposed to explain the stereoselective transfer of the allyl group. organic-chemistry.org For the nickel-catalyzed allylboration of aldehydes, which produces homoallylic alcohols, a well-defined six-membered transition state is also invoked, with the nickel atom acting as a Lewis acid. organic-chemistry.org

During the oxidation of the alcohol with PCC, the key transition state occurs during the elimination step. This involves the breaking of the C-H bond on the carbinol carbon and the departure of the chromium-containing leaving group. libretexts.org

In the case of SN1 reactions, the rate-determining step is the formation of the carbocation, and the transition state leading to this intermediate is of high energy. chadsprep.com For certain homoallylic tertiary alcohols, the formation of a nonclassical cyclopropyl (B3062369) carbinyl (CPC) carbocation intermediate can occur, which involves a stabilized, bridged transition state that allows for stereoretentive nucleophilic substitution. nih.gov While the title compound is a secondary alcohol, the potential for π-participation from the double bond to stabilize a developing positive charge at the benzylic carbon could influence the transition state structure.

Table 1: Postulated Transition States in Reactions of this compound

| Reaction Type | Proposed Transition State Characteristics |

| PCC Oxidation | A cyclic-like arrangement where a base (like pyridine) removes the carbinol proton, leading to the elimination of a reduced chromium species and formation of the C=O bond. organicchemistrytutor.comlibretexts.org |

| Acid-Catalyzed Substitution (SN1-like) | A high-energy state leading to the formation of a secondary benzylic carbocation, stabilized by the adjacent aromatic ring and potentially by participation of the homoallylic double bond. libretexts.orglibretexts.org |

| Nickel-Catalyzed Isomerization | Formation of a π-allyl-Ni(II) complex is proposed, which is key to the isomerization from a homoallylic to an allylic alcohol. nih.gov |

| Acid-Catalyzed Allyl Transfer | A stereoselective six-membered cyclic transition state involving the alcohol, an acid catalyst, and the allyl group. organic-chemistry.org |

Identification and Analysis of Reactive Intermediates

The identification of reactive intermediates is crucial for piecing together a reaction mechanism. For this compound, several key intermediates can be postulated based on the reaction type.

In acid-catalyzed reactions , the primary reactive intermediate is a carbocation . Protonation of the alcohol group by a strong acid leads to the formation of an oxonium ion , which then loses water to generate a secondary, benzylic carbocation. libretexts.orglibretexts.org This carbocation is relatively stable due to resonance with the attached phenyl ring. The presence of the electron-donating methyl group further stabilizes this intermediate, while the electron-withdrawing chloro group has a destabilizing effect. This carbocation can then be trapped by a nucleophile or undergo rearrangement. libretexts.org

Table 2: Potential Carbocation Intermediates and Their Fates

| Intermediate | Formation | Potential Fates |

| Oxonium Ion | Protonation of the hydroxyl group by an acid. libretexts.orglibretexts.org | Loss of water to form a carbocation. |

| Secondary Benzylic Carbocation | Loss of water from the protonated alcohol. libretexts.orglibretexts.org | Nucleophilic attack to form a substitution product; Elimination of a proton to form a conjugated diene; Rearrangement. |

| Nonclassical Carbocation | Participation of the double bond in stabilizing the positive charge. nih.gov | Nucleophilic attack with potential retention of stereochemistry. nih.gov |

In oxidation reactions with PCC , a key intermediate is the chromate ester , formed by the reaction of the alcohol with PCC. chemistrysteps.comlibretexts.org This intermediate is then poised for the elimination step that forms the final ketone product.

For metal-catalyzed reactions , the nature of the intermediates is more complex. In nickel-catalyzed arylative substitutions of homoallylic alcohols, a π-allyl-Ni(II) species is proposed as a key intermediate in the isomerization of the homoallylic alcohol to an allylic alcohol. nih.gov This is followed by the formation of other organonickel intermediates during the cross-coupling cycle. nih.govyoutube.com Similarly, gold-catalyzed dehydrative cyclizations of unsaturated alcohols are thought to proceed through intermediates where the alcohol is coordinated to the gold catalyst. acs.org

The study of these reactive intermediates, often through a combination of experimental trapping studies and computational analysis, is essential for a complete understanding of the reaction mechanisms of this compound and its analogs.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 3 Chloro 4 Methylphenyl but 3 En 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(3-chloro-4-methylphenyl)but-3-en-1-ol. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, it is possible to map out the complete atomic connectivity and infer stereochemical relationships within the molecule.

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another. The chemical shifts (δ) in the ¹H NMR spectrum of this compound are influenced by the electronic effects of the chloro and methyl substituents on the aromatic ring, as well as the chirality of the benzylic carbon.

The expected ¹H NMR spectral data, based on the analysis of structurally similar compounds such as 1-(4-chlorophenyl)but-3-en-1-ol and 1-(4-methylphenyl)but-3-en-1-ol, would exhibit characteristic signals for the aromatic, vinylic, benzylic, and allylic protons. rsc.org The protons on the aromatic ring are expected to appear as distinct multiplets due to their specific substitution pattern. The methyl group attached to the phenyl ring will present as a singlet. The vinyl protons will show complex splitting patterns due to both geminal and vicinal coupling. The benzylic proton, being adjacent to a stereocenter and the hydroxyl group, will likely appear as a triplet, while the allylic protons will be a multiplet due to coupling with both the benzylic and vinylic protons. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.10-7.40 | m | - |

| Vinylic-H (CH=CH₂) | 5.70-5.90 | m | - |

| Vinylic-H (CH=CH₂) | 5.10-5.25 | m | - |

| Benzylic-H (CH-OH) | 4.70-4.80 | t | ~6.5 |

| Allylic-H (CH₂-CH=) | 2.40-2.60 | m | - |

| Methyl-H (Ar-CH₃) | 2.35 | s | - |

| Hydroxyl-H (OH) | ~2.0 (broad) | s | - |

Data is predicted based on analogous compounds reported in the literature. rsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its hybridization state and electronic environment.

The aromatic carbons will resonate in the downfield region (δ 120-145 ppm), with the carbon atoms bearing the chloro and methyl substituents showing characteristic shifts. The carbon attached to the chlorine atom is expected to be in the range of δ 130-135 ppm, while the carbon bearing the methyl group will be around δ 135-140 ppm. The benzylic carbon (CH-OH) will appear in the δ 70-75 ppm region. The sp² hybridized vinylic carbons will have signals in the δ 115-140 ppm range, and the sp³ hybridized allylic and methyl carbons will be found in the upfield region of the spectrum. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C (quaternary, C-Cl) | ~134 |

| Aromatic C (quaternary, C-CH₃) | ~138 |

| Aromatic C (quaternary, C-CHOH) | ~141 |

| Aromatic CH | 125-130 |

| Vinylic CH=CH₂ | ~134 |

| Vinylic CH=CH₂ | ~118 |

| Benzylic CH-OH | ~73 |

| Allylic CH₂ | ~43 |

| Methyl CH₃ | ~21 |

Data is predicted based on analogous compounds reported in the literature. rsc.org

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the benzylic proton and the adjacent allylic protons, as well as between the allylic protons and the vinylic protons. It would also help in delineating the coupling relationships between the protons on the substituted phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the benzylic proton signal would show a cross-peak with the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. HMBC is crucial for establishing the connectivity between different fragments of the molecule. For example, correlations would be expected between the methyl protons and the aromatic carbons, and between the benzylic proton and the aromatic quaternary carbon, thus confirming the substitution pattern on the phenyl ring.

The but-3-en-1-ol side chain contains a chiral center at the carbon bearing the hydroxyl group. The determination of the relative or absolute stereochemistry is a significant analytical challenge. NMR-based methods for stereochemical assignment include:

Chiral Shift Reagents: The addition of chiral lanthanide shift reagents can induce diastereomeric separation of the NMR signals for the two enantiomers, allowing for their quantification and, in some cases, the assignment of absolute configuration by comparing the induced shifts with empirical models.

Chiral Solvating Agents: Similar to shift reagents, chiral solvating agents can form diastereomeric solvates with the enantiomers, leading to separate NMR signals.

NOE (Nuclear Overhauser Effect) Spectroscopy: For diastereomers, NOE experiments can reveal through-space proximities between protons, which can be used to deduce the relative stereochemistry. In the case of a single enantiomer, derivatization with a chiral auxiliary followed by NOE analysis can help in determining the absolute configuration.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a distinctive M+ and M+2 isotopic cluster in the mass spectrum, further confirming the presence of a chlorine atom in the molecule. The theoretical exact mass of the molecular ion [M]⁺ of C₁₁H₁₃ClO is 196.0655. HRMS analysis would be expected to yield a measured mass that is within a few parts per million (ppm) of this theoretical value, thus confirming the elemental composition.

Interpretation of Fragmentation Patterns for Structural Confirmation

Mass spectrometry (MS) is a critical tool for the structural elucidation of this compound. The fragmentation pattern observed in the mass spectrum provides a molecular fingerprint, allowing for confirmation of its constitution. The presence of a chlorine atom is particularly significant, as it results in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion peak (M⁺) will be accompanied by an M+2 peak with an intensity ratio of approximately 3:1. miamioh.edu

The fragmentation of the molecule is expected to proceed through several predictable pathways based on the stability of the resulting carbocations and neutral losses. The benzylic position of the hydroxyl group makes the C-C bond adjacent to the aromatic ring susceptible to cleavage.

Key Fragmentation Pathways:

Benzylic Cleavage: The most favorable cleavage is often the loss of the allyl radical (•CH₂CH=CH₂), leading to a stable, resonance-stabilized benzylic cation.

Dehydration: The loss of a water molecule (H₂O) from the molecular ion is a common fragmentation pathway for alcohols, leading to an [M-18]⁺ ion.

Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the adjacent methylene (B1212753) group can occur.

Aromatic Ring Fragmentation: Further fragmentation can involve the loss of the chloro or methyl substituent from the aromatic ring, or cleavage of the ring itself.

These fragmentation patterns provide unambiguous evidence for the presence of the key structural motifs: the substituted phenyl ring, the butenol (B1619263) side chain, and the hydroxyl group.

| Predicted Fragment Ion | m/z (for ³⁵Cl) | Proposed Lost Neutral Fragment | Significance |

| [C₁₁H₁₃³⁵ClO]⁺ | 196 | - | Molecular Ion (M⁺) |

| [C₁₁H₁₃³⁷ClO]⁺ | 198 | - | Isotopic Molecular Ion (M+2) |

| [C₈H₈³⁵ClO]⁺ | 155 | •C₃H₅ (Allyl radical) | Confirms benzylic alcohol structure |

| [C₁₁H₁₁³⁵Cl]⁺ | 178 | H₂O | Indicates presence of a hydroxyl group |

| [C₇H₇³⁵Cl]⁺ | 142 | C₄H₆O | Cleavage leading to chlorotolyl cation |

| [C₄H₇O]⁺ | 71 | C₇H₆Cl | Fragment containing the butenol moiety |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most prominent feature in the IR spectrum of this compound is the absorption corresponding to the hydroxyl (O-H) group. Due to hydrogen bonding, this appears as a strong and broad absorption band in the region of 3550–3200 cm⁻¹. ucla.edu The breadth of the peak is a hallmark of intermolecular hydrogen bonding between alcohol molecules. The precise position and shape of this band can be influenced by concentration and the solvent used during analysis.

The spectrum exhibits distinct C-H stretching vibrations that allow for the differentiation of sp², and sp³ hybridized carbons.

Aromatic and Alkenyl C-H Stretch: The C-H bonds on the aromatic ring and the vinyl group of the butenyl chain are sp²-hybridized. Their stretching vibrations typically occur at wavenumbers just above 3000 cm⁻¹, generally in the 3100–3010 cm⁻¹ range. ucla.edu

Alkyl C-H Stretch: The C-H bonds on the saturated carbons of the butenyl chain and the methyl group are sp³-hybridized. These absorb at wavenumbers just below 3000 cm⁻¹, typically in the 2950–2850 cm⁻¹ region. ucla.edu

Furthermore, the carbon-carbon double bond stretches provide confirmatory evidence for the aromatic and alkenyl groups:

Aromatic C=C Stretch: A series of medium to weak absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ are characteristic of the benzene (B151609) ring.

Alkenyl C=C Stretch: A distinct, often sharp, absorption around 1640 cm⁻¹ corresponds to the stretching of the C=C double bond in the butenyl side chain.

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Reference |

| Alcohol | O-H Stretch (H-bonded) | 3550 - 3200 (strong, broad) | ucla.edu |

| Aromatic/Alkenyl | C-H Stretch | 3100 - 3010 (medium) | ucla.edu |

| Alkyl | C-H Stretch | 2950 - 2850 (medium to strong) | ucla.edu |

| Alkene | C=C Stretch | ~1640 (variable, sharp) | ucla.edu |

| Aromatic | C=C Stretch | 1600 - 1450 (medium to weak, multiple bands) | ucla.edu |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

The primary conjugated system in this compound is the substituted benzene ring. The π-electrons within this aromatic ring can be excited from lower-energy bonding (π) molecular orbitals to higher-energy anti-bonding (π*) molecular orbitals. It is crucial to note that the double bond in the but-3-en-1-ol side chain is not conjugated with the aromatic ring. libretexts.orgpressbooks.pub An sp³-hybridized carbon atom (the carbinol carbon) separates the two π-systems, preventing the extended delocalization of electrons between them. libretexts.org Consequently, the UV-Vis spectrum is expected to be characteristic of an isolated substituted benzene chromophore rather than a more extended conjugated system like styrene (B11656). The absence of extended conjugation means that the absorption maxima (λmax) will occur at shorter wavelengths compared to molecules where the phenyl and vinyl groups are directly connected. libretexts.org

The principal chromophore—the part of the molecule that absorbs UV or visible light—is the 3-chloro-4-methylphenyl group. pressbooks.pub Benzene itself exhibits strong absorption below 200 nm and a weaker, characteristic set of bands around 254 nm. libretexts.org The substituents on the benzene ring (chloro, methyl, and the hydroxybutyl group) act as auxochromes, which modify the absorption characteristics of the parent chromophore. These groups typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary benzene absorption bands. libretexts.org The spectrum is therefore expected to show π→π* transitions characteristic of a substituted benzene ring, likely with a primary absorption band in the 200-230 nm range and a weaker, fine-structured secondary band in the 260-280 nm range.

| Chromophore | Electronic Transition | Expected λmax Range (nm) | Notes |

| 3-Chloro-4-methylphenyl | π → π* (E2-band) | 200 - 230 | Intense absorption characteristic of substituted benzenes. |

| 3-Chloro-4-methylphenyl | π → π* (B-band) | 260 - 280 | Weaker absorption, may show fine vibrational structure. |

X-ray Crystallography for Three-Dimensional Structure and Absolute Configuration

Advanced Crystal Growth Methods for Suitable Samples

The prerequisite for any X-ray crystallographic analysis is a high-quality single crystal of sufficient size and regularity. Obtaining such crystals for complex organic molecules like chiral alcohols can be a significant challenge. Advanced crystal growth methods are therefore employed to produce suitable samples.

Common techniques include:

Slow Evaporation: This is the most widely used method, where the compound is dissolved in a suitable solvent or solvent mixture to near-saturation. The solvent is then allowed to evaporate slowly over days or weeks in a controlled environment, gradually increasing the solute concentration and promoting the formation of large, well-ordered crystals. The choice of solvent is critical, as its polarity and boiling point influence the crystal packing and quality.

Solvent/Vapor Diffusion: In this method, the compound is dissolved in a solvent in which it is highly soluble. This solution is then placed in a larger, sealed container that also holds a volatile "anti-solvent" in which the compound is poorly soluble. Over time, the anti-solvent vapor diffuses into the primary solution, reducing the compound's solubility and inducing crystallization. This technique is particularly useful for sensitive molecules that might decompose during slow evaporation.

Cooling Crystallization: This method involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. The solution is then cooled slowly, which decreases the solubility of the compound and leads to crystal formation. The rate of cooling is a critical parameter that must be carefully controlled to prevent the formation of polycrystalline material.

For chiral molecules, grinding during crystallization has been explored as a method to achieve homochirality in the solid state. arxiv.org Furthermore, the interaction with chiral surfaces or additives can influence crystal growth and selectivity. carnegiescience.edu The selection of an appropriate solvent system, such as ethanol (B145695) or other organic solvents in which the compound has suitable solubility, is a fundamental step in the recrystallization process. reddit.com

Elucidation of Solid-State Molecular and Crystal Structures

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots are used to calculate an electron density map of the molecule. From this map, the positions of individual atoms can be determined, revealing the molecule's solid-state structure. mdpi.com

The analysis confirms the molecular connectivity and provides precise measurements of bond lengths and angles. For this compound, this would confirm the substitution pattern on the aromatic ring and the conformation of the butenol side chain. The data also reveals the packing arrangement of molecules within the crystal lattice, including intermolecular interactions like hydrogen bonding and π–π stacking, which stabilize the crystal structure. mdpi.com In the case of this alcohol, the hydroxyl group would be expected to participate in hydrogen bonding. byjus.comlibretexts.org The final refined structure allows for the unambiguous assignment of the absolute stereochemistry (R or S) at the chiral center.

Illustrative Crystallographic Data for a Substituted Aromatic Alcohol This table presents hypothetical data based on typical values for similar organic compounds, as specific crystallographic data for this compound is not publicly available.

| Parameter | Illustrative Value |

|---|---|

| Chemical Formula | C11H13ClO |

| Formula Weight | 196.67 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 6.1 Å, b = 25.0 Å, c = 12.5 Å, β = 93.0° |

| Volume | 1900 Å3 |

| Z (Molecules per unit cell) | 8 |

| Calculated Density | 1.375 mg/m3 |

Hyphenated Analytical Techniques for Complex Sample Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. tandfonline.com They combine the separation power of chromatography with the identification capabilities of spectroscopy, allowing for the characterization of individual components within a sample without the need for prior isolation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. researchgate.net It is ideally suited for assessing the purity of this compound and identifying any related impurities from its synthesis, such as starting materials or by-products. In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a chromatographic column before being introduced into the mass spectrometer. nih.gov

The mass spectrometer ionizes the separated components, typically using electron impact (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. whitman.edu The fragmentation pattern provides rich structural information. For alcohols, common fragmentations include the loss of water (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). chromforum.orglibretexts.org Aromatic compounds often produce a characteristic tropylium (B1234903) ion at m/z 91. youtube.com

Illustrative GC-MS Fragmentation Data for this compound This table presents predicted fragmentation patterns based on established mass spectrometry principles, as specific experimental data for the target compound is not publicly available.

| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity | Notes |

|---|---|---|

| 196/198 | [M]+• (Molecular Ion) | Shows characteristic 3:1 isotope pattern for one chlorine atom. |

| 178/180 | [M-H2O]+• | Loss of water from the alcohol functional group. |

| 155/157 | [M-C3H5]+ | Alpha-cleavage with loss of the allyl group. This would be a major peak. |

| 139/141 | [Cl-C6H3(CH3)-C≡O]+ | Fragment from the chloro-methylphenyl portion. |

| 41 | [C3H5]+ | Allyl cation fragment. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Separation and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for the analysis of less volatile, thermally labile, and polar compounds. nih.gov It combines the high-resolution separation of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. This technique is particularly valuable for analyzing complex reaction mixtures containing this compound, as well as for chiral separations. chromatographyonline.com

In LC-MS, components are separated on an HPLC column and then introduced into the mass spectrometer via an interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which generates gas-phase ions from the liquid eluent. oup.com Tandem mass spectrometry (LC-MS/MS) can be used to further fragment selected ions, providing more detailed structural information for unequivocal identification of compounds in a mixture. mdpi.comnih.gov For chiral compounds, specialized chiral stationary phases (CSPs) can be used in the HPLC system to separate enantiomers, allowing for the determination of enantiomeric purity or enantiomeric excess. nih.gov

Illustrative LC-MS Analytical Conditions for Chiral Alcohol Analysis This table presents typical parameters for the analysis of chiral aromatic compounds, as specific experimental data for the target molecule is not publicly available.

| Parameter | Illustrative Condition |

|---|---|

| HPLC Column | Chiral Polysaccharide-based CSP (e.g., CHIRALPAK IA) |

| Mobile Phase | Isocratic mixture of Hexane and Isopropanol with a volatile additive (e.g., 0.1% Formic Acid) |

| Flow Rate | 0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS Detection | Selected Ion Monitoring (SIM) for [M+H]+ and [M+Na]+ |

| Expected Retention Times | (R)-enantiomer: ~8.5 min; (S)-enantiomer: ~9.7 min (hypothetical) |

HPLC-NMR for On-Line Structural Elucidation

The hyphenation of HPLC with Nuclear Magnetic Resonance (NMR) spectroscopy represents a pinnacle in structural analysis, providing a wealth of detailed structural information directly from separated components in a mixture. globalresearchonline.net While MS provides information on molecular weight and fragmentation, NMR offers a complete picture of the molecular skeleton, making HPLC-NMR an incredibly powerful tool for the definitive identification of unknown impurities or metabolites. nih.govnih.gov

In an HPLC-NMR experiment, the effluent from the HPLC column flows through a specialized NMR flow cell placed within the magnet. researchgate.net Spectra can be acquired in two main modes:

On-flow mode: NMR spectra are continuously acquired as the peaks elute, providing a real-time 2D plot of NMR signals versus retention time. This is suitable for rapid screening of major components. globalresearchonline.net

Stopped-flow mode: The chromatographic flow is temporarily halted when a peak of interest is in the flow cell. This allows for the acquisition of more sensitive 1D spectra (like ¹H and ¹³C) and even 2D NMR experiments (like COSY and HSQC) on the isolated component, enabling full structural elucidation without physical isolation. researchgate.netresearchgate.net

Recent advancements, including the use of cryogenically cooled probes and solid-phase extraction (SPE) trapping, have significantly enhanced the sensitivity of HPLC-NMR, making it applicable to a wide range of analytical challenges in natural product and pharmaceutical analysis. tandfonline.comnih.gov This technique would be invaluable for confirming the structure of this compound in a complex matrix and for identifying any isomeric or structural unknowns. acs.org

Theoretical and Computational Chemistry Studies of 1 3 Chloro 4 Methylphenyl but 3 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the electronic architecture and inherent stability of 1-(3-chloro-4-methylphenyl)but-3-en-1-ol. These methods solve the Schrödinger equation for the molecule, providing a detailed picture of electron distribution and energy levels.

Application of Ab Initio and Density Functional Theory (DFT) Methods

To elucidate the electronic structure and stability of this compound, both ab initio and Density Functional Theory (DFT) methods are employed. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), derive their results directly from first principles without the use of experimental data. nih.gov For more complex systems, DFT has become a popular and effective alternative.

DFT calculations, particularly using hybrid functionals like B3LYP, offer a balance between computational cost and accuracy. nih.gov For instance, a study on a related Schiff base compound, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, utilized the B3LYP functional with a 6–311G(d,p) basis set to compare the optimized structure with experimental X-ray diffraction data, showing good agreement. nih.gov A similar approach for this compound would involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface.

These calculations would yield important thermodynamic properties such as the total electronic energy, enthalpy, and Gibbs free energy, which are crucial for assessing the molecule's stability.

Table 1: Illustrative Data from DFT Calculations for this compound

| Parameter | Calculated Value | Unit |

| Total Electronic Energy | Value | Hartrees |

| Enthalpy | Value | Hartrees |

| Gibbs Free Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

Note: The values in this table are illustrative and would be determined through actual DFT calculations.

Molecular Orbital Analysis (e.g., HOMO/LUMO)

A critical aspect of understanding a molecule's reactivity and electronic properties is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.edulibretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. conicet.gov.ar The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. conicet.gov.aryoutube.comyoutube.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. utexas.edu

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the but-3-en-1-ol chain and the methyl-substituted phenyl ring. Conversely, the LUMO would likely be distributed over the chloro-substituted phenyl ring, which is more electron-deficient. The HOMO-LUMO energy gap can be used to predict the molecule's electronic absorption properties and its propensity to engage in chemical reactions. utexas.edu For example, in the computational study of (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, the HOMO and LUMO energies were calculated to be -5.9865 eV and -1.9842 eV, respectively, resulting in an energy gap of 4.0023 eV. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | Value | Electron-donating regions |

| LUMO | Value | Electron-accepting regions |

| HOMO-LUMO Gap | Value | Indicator of chemical stability |

Note: The values in this table are illustrative and would be determined through actual molecular orbital calculations.

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Search and Calculation of Energy Barriers

Understanding the mechanism of a chemical reaction involving this compound requires the identification of transition states (TS) and the calculation of the associated energy barriers. A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile, connecting reactants and products.

Computational methods, particularly DFT, can be used to locate the geometry of the transition state and calculate its energy. nih.gov Techniques such as synchronous transit-guided quasi-Newton (STQN) or dimer methods are employed to find the saddle point on the potential energy surface corresponding to the TS. Once located, frequency calculations are performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (energy barrier) of the reaction is the difference in energy between the transition state and the reactants. This value is critical for determining the reaction rate and understanding the feasibility of a proposed reaction pathway.

Inclusion of Solvation Effects in Computational Studies

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Therefore, it is crucial to include solvation effects in computational models to obtain realistic results. nih.gov Solvation can be modeled using either explicit or implicit methods.

In the explicit solvent model, individual solvent molecules are included in the calculation, providing a detailed picture of solvent-solute interactions. However, this approach is computationally expensive. The implicit solvent model, also known as the continuum model, represents the solvent as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that can effectively capture the bulk effects of the solvent on the solute's electronic structure and geometry.

For reactions involving this compound, incorporating a suitable solvent model would provide more accurate energy barriers and a better understanding of how the solvent medium modulates the reaction pathway.

Comprehensive Conformational Searching and Energy Landscape Mapping

The biological activity and chemical reactivity of a flexible molecule like this compound are often dictated by its three-dimensional shape or conformation. The molecule can exist in various conformations due to the rotation around its single bonds. A comprehensive conformational search is therefore essential to identify the most stable conformers and to map the potential energy landscape. nih.gov

This process involves systematically or stochastically exploring the conformational space of the molecule to find all possible low-energy structures. Methods such as molecular mechanics force fields can be used for an initial rapid screening of conformations, followed by higher-level DFT calculations to refine the geometries and energies of the most promising candidates.

The resulting energy landscape provides a detailed map of the relative stabilities of different conformers and the energy barriers separating them. This information is invaluable for understanding the molecule's dynamic behavior and for identifying the specific conformation that is most likely to interact with biological targets or participate in chemical reactions.

Theoretical Prediction of Spectroscopic Parameters

Extensive searches of scientific literature and computational chemistry databases did not yield any specific theoretical or computational studies on the spectroscopic parameters of this compound. While computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly used to predict spectroscopic data like NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra for various organic molecules, no published research applying these methods to this compound could be located.